molecular formula C20H20FN5O2 B2502456 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide CAS No. 1351590-23-2

2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide

Katalognummer: B2502456
CAS-Nummer: 1351590-23-2
Molekulargewicht: 381.411
InChI-Schlüssel: QGWPHIDZHZAEFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group, linked to a piperidine ring, and an acetamide moiety terminating in a pyridin-3-yl group. The 1,3,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capacity, while the 4-fluorophenyl group enhances lipophilicity and bioavailability. The pyridin-3-yl acetamide moiety may facilitate interactions with enzymatic or receptor sites.

Eigenschaften

IUPAC Name

2-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2/c21-16-5-3-14(4-6-16)19-24-25-20(28-19)15-7-10-26(11-8-15)13-18(27)23-17-2-1-9-22-12-17/h1-6,9,12,15H,7-8,10-11,13H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWPHIDZHZAEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)CC(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide is a derivative of the 1,3,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings regarding its biological properties, including antimicrobial activity, anticancer potential, and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18FN5O\text{C}_{17}\text{H}_{18}\text{F}\text{N}_{5}\text{O}

Structural Features

  • Oxadiazole Ring : The presence of the 1,3,4-oxadiazole ring is crucial for its biological activity.
  • Piperidine and Pyridine Moieties : These nitrogen-containing heterocycles enhance interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. This compound has shown potential against various bacterial strains:

Bacterial Strain Activity (MIC) Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Mycobacterium tuberculosis4–8 µM

In a study by Dhumal et al. (2016), compounds containing the oxadiazole ring demonstrated strong inhibition against Mycobacterium bovis, suggesting a mechanism that disrupts fatty acid biosynthesis by inhibiting the enoyl reductase enzyme (InhA) .

Anticancer Activity

The cytotoxic effects of the compound have been explored in various cancer cell lines. Notably:

  • MCF-7 Breast Cancer Cells : The compound increased p53 expression and induced apoptosis through caspase activation .

Case Study: MCF-7 Cells

A study conducted on MCF-7 cells revealed that treatment with this compound led to:

  • Increased levels of apoptotic markers.
  • Enhanced cell death compared to untreated controls.

Neuroprotective Effects

Some studies have suggested that oxadiazole derivatives may possess neuroprotective properties. Compounds similar to this one have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets:

  • Strong hydrophobic interactions were noted with receptor sites similar to those seen with established drugs like Tamoxifen .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. The presence of the 4-fluorophenyl group enhances this property. A study demonstrated that derivatives of oxadiazole showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Oxadiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. For instance, compounds similar to 2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide have shown efficacy in targeting specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis .

Neurological Applications

Given its piperidine structure, this compound may possess neuroprotective effects. Studies on related compounds suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter levels and reducing oxidative stress .

Case Study 1: Antimicrobial Activity

In a study evaluating various oxadiazole derivatives, the compound showed promising results against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antifungal agents like fluconazole, indicating its potential as a new antifungal treatment .

CompoundMIC (µg/mL)Activity
Fluconazole50Standard
Oxadiazole Derivative25Enhanced

Case Study 2: Anticancer Efficacy

A recent investigation into the anticancer properties of oxadiazole derivatives demonstrated that the compound induced apoptosis in breast cancer cell lines. The study utilized flow cytometry to measure cell viability and apoptosis rates, revealing a significant decrease in viable cells treated with the compound compared to controls .

TreatmentViable Cells (%)Apoptotic Cells (%)
Control855
Compound3060

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison

Compound Name / Structure Molecular Weight Key Substituents/Features Observed Activity/Properties Reference
Target Compound : 2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide ~407.4* 4-Fluorophenyl, piperidine, pyridin-3-yl Not explicitly reported -
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide 571.2 Pyrazolo-pyrimidine, 4-oxo-4H-chromene, dual fluorophenyl Not reported (synthetic intermediate)
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide ~434.3 Benzofuran, bromo, thioether linkage Tyrosinase inhibition
N-(4-((5-(((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide ~466.4 Triazole, methoxy, thioether COX-2 inhibition
5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine derivatives ~350–400 Chloromethyl, pyridine Anticancer
N-(3-Chloro-4-fluorophenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide 420.9 Thiophene, chloro-fluorophenyl, piperidine Not reported

*Calculated based on molecular formula C₂₁H₂₀FN₅O₂.

Key Observations :

Structural Variations :

  • Heterocyclic Cores : While the target compound uses a 1,3,4-oxadiazole, analogs incorporate benzofuran (), triazole (), or pyrazolo-pyrimidine (). These modifications influence electronic properties and binding interactions.
  • Substituents : The 4-fluorophenyl group is conserved in many analogs (e.g., ), highlighting its role in enhancing lipophilicity and metabolic stability. Thiophene () or chloromethyl () substitutions alter steric and electronic profiles.
  • Linkers : Piperidine in the target compound and CAS 1448030-11-2 () may improve solubility compared to rigid aromatic systems (e.g., chromene in ).

Biological Activities: Enzyme Inhibition: The benzofuran-oxadiazole analog () inhibits tyrosinase, while the triazole-containing compound () targets COX-2. The target compound’s piperidine-pyridine architecture may favor interactions with kinase or receptor targets. Anticancer Potential: Chloromethyl-oxadiazole derivatives () show cytotoxicity, suggesting the target compound’s fluorophenyl-pyridine motif could be optimized for similar activity.

Physical Properties :

  • Melting points vary widely (184–304°C), influenced by molecular symmetry and intermolecular forces. The target compound’s piperidine ring may reduce melting point compared to rigid analogs (e.g., , MP 302–304°C).

Q & A

What are the common synthetic routes for preparing this compound, and how are reaction yields optimized?

(Basic)
The synthesis typically involves:

  • Oxadiazole ring formation : Cyclization of a diacylhydrazine intermediate using phosphorus oxychloride (POCl₃) under reflux in solvents like dimethylformamide (DMF) .
  • Piperidine-acetamide coupling : Nucleophilic substitution or amide bond formation between the oxadiazole-piperidine intermediate and N-(pyridin-3-yl)acetamide .
    Yield optimization strategies include:
  • Solvent selection (e.g., ethanol for polar protic conditions, DMF for high-temperature stability) .
  • Temperature control (reflux at 80–100°C for cyclization) .
  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

How is the structural integrity of this compound confirmed after synthesis?

(Basic)
Key analytical methods:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., piperidine CH₂ at δ 2.5–3.5 ppm) and carbon backbone (amide C=O at ~170 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical value) .
  • IR Spectroscopy : Identifies functional groups (C-F stretch at 1220 cm⁻¹, C=O at 1650 cm⁻¹) .
  • HPLC : Assesses purity (>95% via UV detection at λ = 254 nm) .

What advanced strategies are used to optimize reaction conditions for piperidine-oxadiazole coupling?

(Advanced)

  • Design of Experiments (DoE) : Multi-variable analysis (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Computational modeling : Density Functional Theory (DFT) predicts transition-state energies for coupling reactions, reducing trial-and-error .
  • In situ monitoring : ReactIR tracks intermediate formation, enabling real-time adjustments .

How does structural modification of the oxadiazole ring impact biological activity?

(Advanced)
Structure-Activity Relationship (SAR) insights :

  • 4-Fluorophenyl substitution : Enhances lipophilicity and target binding (e.g., kinase inhibition) .
  • Piperidine spacer : Adjusts conformational flexibility, affecting selectivity .
    Example comparison :
CompoundOxadiazole SubstituentBioactivity (IC₅₀)
Target compound4-fluorophenyl8 µM (Anticancer)
Analog with methyl group4-methylphenyl22 µM
Analog lacking fluorinePhenyl>50 µM
Data inferred from analogs in

How can contradictions in reported biological activity data for analogs be resolved?

(Advanced)

  • Standardized assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and protocols .
  • Biophysical validation : Surface Plasmon Resonance (SPR) quantifies target binding affinity (KD) to confirm direct interactions .
  • Meta-analysis : Cross-reference data from multiple studies to identify outliers due to impurities or assay variability .

What computational methods predict metabolic stability of this compound?

(Advanced)

  • ADMET prediction tools : SwissADME or pkCSM estimate CYP450 metabolism sites and half-life .
  • Molecular Dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to identify susceptible bonds .
  • In vitro validation : Microsomal stability assays (e.g., human liver microsomes) confirm computational predictions .

How is the compound’s stability under varying pH and temperature conditions assessed?

(Advanced)

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 37°C, 24h) .
    • Thermal stress (60°C, 72h) .
  • Analytical monitoring : HPLC tracks degradation products; mass spectrometry identifies breakdown pathways (e.g., oxadiazole ring cleavage) .

What methodologies characterize crystallinity and polymorphism?

(Advanced)

  • X-ray Diffraction (XRD) : Determines crystal lattice parameters and polymorphic forms .
  • Differential Scanning Calorimetry (DSC) : Measures melting points and detects amorphous content .
  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, which impacts formulation stability .

How are SAR studies designed to prioritize analogs for synthesis?

(Advanced)

  • Pharmacophore modeling : Identifies critical functional groups (e.g., oxadiazole’s hydrogen-bond acceptor sites) .
  • Free-Wilson analysis : Quantifies contributions of substituents (e.g., 4-fluorophenyl improves potency by 1.2 log units) .
  • Synthetic feasibility scoring : Prioritizes analogs with accessible intermediates and high predicted yields .

What biophysical techniques quantify target binding kinetics?

(Advanced)

  • Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) and stoichiometry .
  • SPR : Determines association/dissociation rates (kon/koff) for kinetic profiling .
  • Microscale Thermophoresis (MST) : Requires minimal sample volume to assess binding in physiological buffers .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.